molecular formula C10H12N4OS B11056352 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

Cat. No.: B11056352
M. Wt: 236.30 g/mol
InChI Key: CWXCTWDJCXGIJX-UHFFFAOYSA-N
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Description

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolo[4,3-a]pyrimidine ring system imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The use of microwave irradiation has been explored to enhance reaction rates and yields, providing a catalyst-free and additive-free approach .

Chemical Reactions Analysis

Types of Reactions: 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Iodobenzene diacetate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Uniqueness: 1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one is unique due to the presence of the sulfanyl group attached to the triazolopyrimidine ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C10H12N4OS/c1-6-4-7(2)14-9(11-6)12-13-10(14)16-5-8(3)15/h4H,5H2,1-3H3

InChI Key

CWXCTWDJCXGIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)C)C

Origin of Product

United States

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